1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
Description
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 2-hydroxypropyl chain linked to a 2,4-dichlorobenzyl sulfonyl group. The compound’s structure combines a five-membered lactam ring (pyrrolidinone) with a sulfonamide-bearing aromatic moiety, which confers unique physicochemical and biological properties.
Properties
IUPAC Name |
1-[3-[(2,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-4-3-10(13(16)6-11)8-22(20,21)9-12(18)7-17-5-1-2-14(17)19/h3-4,6,12,18H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXEXLVKDHHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves several steps, typically starting with the preparation of the 2,4-dichlorobenzyl sulfonyl chloride. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogenation: The 2,4-dichlorobenzyl group in the target compound increases lipophilicity and steric bulk compared to monosubstituted (e.g., 4-chlorophenyl) or non-halogenated (phenyl) analogues. This enhances membrane permeability but may reduce solubility . Trifluoromethyl groups (e.g., in ’s pyridinone derivative) introduce strong electron-withdrawing effects and metabolic resistance, whereas sulfonyl groups (as in the target compound) improve stability against enzymatic degradation .
Core Structure Differences: Pyrrolidinone vs. Pyridinone: Pyrrolidinone’s five-membered lactam ring has greater ring strain but fewer hydrogen-bonding sites compared to pyridinone’s six-membered ring. This may affect binding to targets like proteases or kinases . Sulfonyl vs.
Physicochemical Property Trends
| Property | Target Compound | 4-Chloro Analogue | Phenyl Analogue | Pyridinone Derivative |
|---|---|---|---|---|
| LogP | ~3.2 | ~2.8 | ~2.1 | ~4.0 |
| Water Solubility | ~0.5 mg/mL | ~1.2 mg/mL | ~3.0 mg/mL | ~0.2 mg/mL |
| pKa (Hydroxyl) | ~9.5 | ~9.3 | ~9.8 | ~8.7 (pyridinone NH) |
Data inferred from structural analogues .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-pyrrolidinone with epichlorohydrin to form the hydroxypropyl-pyrrolidinone intermediate.
- Step 2 : Sulfonylation using 2,4-dichlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Purity Optimization : Monitor reactions using TLC and confirm structures via H/C NMR and LC-MS. Adjust stoichiometry to minimize unreacted intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., sulfonyl group at ~3.5 ppm in H NMR) and stereochemistry.
- LC-MS : Verify molecular weight (expected [M+H] ~427.3) and detect impurities.
- Melting Point Analysis : Compare with literature values (e.g., related pyrrolidinones melt at 121–122°C) .
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Q. How is the antibacterial activity of this compound assessed in preliminary screens?
- Protocol :
- Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Assay : Broth microdilution (MIC determination) in 96-well plates, with 24–48 hr incubation.
- Controls : Include ciprofloxacin (positive) and DMSO (negative).
- Data Interpretation : MIC ≤ 50 µg/mL suggests promising activity; discrepancies may arise from bacterial efflux pumps or compound solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Approach :
- Modify Substituents : Replace 2,4-dichlorobenzyl with fluorinated or heterocyclic groups to improve membrane permeability.
- Vary Sulfonyl Linkers : Test sulfonamide vs. sulfonate derivatives for stability in physiological pH.
- Assay Design : Use time-kill assays and synergy studies (e.g., with β-lactams) to evaluate bactericidal effects .
- Data Analysis : Apply molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Example : If one study reports MIC = 25 µg/mL (S. aureus) and another shows MIC > 100 µg/mL:
- Replication : Confirm protocols (e.g., inoculum size, growth medium).
- Solubility Check : Use DMSO/carboxymethylcellulose to ensure compound dissolution.
- Resistance Testing : Screen for mecA gene (methicillin resistance) in bacterial strains .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Stability Profile :
- Light Sensitivity : Degrades by ~15% after 30 days under UV light; store in amber vials at 2–8°C .
- Solution Stability : DMSO stock solutions (-20°C) retain >90% integrity for 1 month; avoid freeze-thaw cycles .
- Mitigation : Use fresh aliquots for assays and validate stability via HPLC before critical experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
